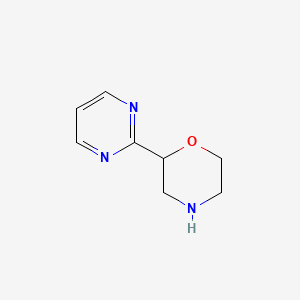

2-(Pyrimidin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-pyrimidin-2-ylmorpholine |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-9-4-5-12-7/h1-3,7,9H,4-6H2 |

InChI Key |

LBVGMLOFEGTUCK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=NC=CC=N2 |

Origin of Product |

United States |

Significance of Pyrimidine and Morpholine Scaffolds in Medicinal and Heterocyclic Chemistry

The pyrimidine (B1678525) and morpholine (B109124) rings are independently recognized as "privileged structures" in medicinal chemistry, a testament to their frequent appearance in biologically active compounds and approved drugs. researchgate.net Their combination within a single molecular entity, the pyrimidin-2-yl morpholine framework, offers a synergistic platform for the design of novel molecules with diverse pharmacological potential.

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. gsconlinepress.comgsconlinepress.com This fundamental biological role has inspired the development of a vast array of pyrimidine derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. gsconlinepress.comgsconlinepress.com The ability of the pyrimidine core to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. gsconlinepress.com

Complementing the pyrimidine is the morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. This scaffold is prized in medicinal chemistry for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. researchgate.netfrontiersin.org The presence of the morpholine moiety can also facilitate crucial interactions with biological targets. researchgate.net Its incorporation into drug candidates has been associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. frontiersin.org

Overview of 2 Pyrimidin 2 Yl Morpholine Within Relevant Chemical Space and Research Trajectories

Direct Synthesis Approaches to the Core this compound Structure

The direct construction of the this compound core can be achieved through several established synthetic strategies, primarily involving the formation of the C-N bond between the pyrimidine and morpholine rings.

Nucleophilic Aromatic Substitution Reactions on Pyrimidine Halides

A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netyoutube.com This approach utilizes a halogenated pyrimidine, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine, as the electrophilic partner and morpholine as the nucleophile. The reaction is generally facilitated by a base in a suitable solvent.

The reactivity of the pyrimidine halide is crucial, with the ease of substitution often following the order F > Cl > Br > I for activated systems. researchgate.net The reaction mechanism involves the attack of the morpholine nitrogen on the electron-deficient C2 position of the pyrimidine ring, forming a Meisenheimer-like intermediate. Subsequent expulsion of the halide ion restores the aromaticity of the pyrimidine ring, yielding the desired product. Microwave-assisted synthesis has been shown to enhance the efficiency of these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

For instance, the reaction of 2-chloropyrimidines with morpholine can be carried out under basic conditions to afford the corresponding 2-morpholinopyrimidine derivatives. nih.govfrontiersin.org

Condensation Reactions for Pyrimidine Ring Formation

An alternative strategy involves the construction of the pyrimidine ring itself from acyclic precursors in a condensation reaction. While less direct for obtaining this compound itself, this method is valuable for creating substituted analogues. This approach often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or amidine derivative that already bears the morpholine moiety. researchgate.net

For example, a substituted guanidine containing a morpholine group can be reacted with a β-diketone under reflux conditions to form the pyrimidine ring. researchgate.net Another approach involves the condensation of a ketone oxime with paraformaldehyde. researchgate.net These methods provide a versatile entry point to a range of functionalized pyrimidine-morpholine hybrids.

Derivatization and Functionalization Pathways for Structural Diversity

Once the core this compound scaffold is in hand, a variety of reactions can be employed to introduce structural diversity, enabling the exploration of structure-activity relationships for various biological targets.

Alkylation and Acylation Reactions on Pyrimidine and Morpholine Nitrogens

The nitrogen atoms on both the pyrimidine and morpholine rings can serve as sites for further functionalization through alkylation and acylation reactions. Selective monoalkylation of the amine in the morpholine ring can be challenging but has been achieved using reagents like ethylene (B1197577) sulfate. chemrxiv.orgchemrxiv.org This method offers a green and efficient route to N-substituted morpholine derivatives. chemrxiv.org

In a two-step synthesis of novel pyrimidine-morpholine hybrids, various benzyl (B1604629) bromides were first reacted with 3-methyl-6-chlorouracil. nih.govfrontiersin.org The resulting benzylated pyrimidine intermediates were then reacted with morpholine to yield the final products. nih.govfrontiersin.org This highlights the utility of sequential alkylation and nucleophilic substitution to build molecular complexity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aryl/Heteroaryl Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl substituents onto the this compound scaffold, significantly expanding its structural diversity.

The Suzuki-Miyaura coupling reaction is widely used to form carbon-carbon bonds. libretexts.orgyoutube.comyoutube.comyoutube.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com This methodology has been successfully employed to synthesize a variety of aryl- and heteroaryl-substituted pyrimidines. nih.govnih.govmdpi.com For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction was used to introduce a range of commercially available boronic acids onto the pyrimidine core of pyrimidine-morpholine hybrids. nih.gov

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.orgacs.org It has proven effective for the synthesis of various N-aryl and N-heteroaryl derivatives. rsc.orgrsc.org This reaction has been utilized in the synthesis of complex molecules containing the morpholine moiety, demonstrating its broad applicability and functional group tolerance. acs.orgrsc.orgrsc.org

Table 1: Examples of Cross-Coupling Reactions in the Synthesis of Functionalized Pyrimidine-Morpholine Analogues

| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyrimidine halide, Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted pyrimidine | mdpi.com |

| Suzuki-Miyaura | Pyrimidine core, Boronic acids | Palladium catalyst | Pyrimidine-morpholine hybrids | nih.gov |

| Buchwald-Hartwig | Aryl halide, Morpholine | Palladium/NHC | N-Aryl morpholine | acs.org |

| Buchwald-Hartwig | Thienopyrimidine halide, Amine | Palladium/Phosphine (B1218219) | N-substituted thienopyrimidine | rsc.org |

| Buchwald-Hartwig | 2,6-dichloropyridine, tert-butylcarbamate | Palladium/XantPhos | Aminated pyridine (B92270) intermediate | mdpi.com |

Cyclization Reactions for Fused Heterocyclic Systems

The this compound core can also serve as a building block for the construction of more complex, fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions, where functional groups on the pyrimidine or morpholine rings react to form a new ring. nih.gov

For instance, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold were synthesized. mdpi.com This synthesis involved the reaction of a substituted chalcone (B49325) with a 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine, leading to the formation of the pyrazoline ring through a cyclization process. mdpi.com Such strategies are valuable for creating novel polycyclic systems with potential biological activities. Another example is the intramolecular cyclization of N-acyl-α-amino acids to form morpholine-2,5-diones. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches for this compound and its Functionalized Analogues

The synthesis of N-aryl and N-heteroaryl morpholines, including the target compound this compound, has evolved significantly with the advent of advanced synthetic methodologies. These techniques not only offer improved efficiency and yield but also align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous materials. wikipedia.org This section details two prominent advanced methods: microwave-assisted synthesis and transition-metal-catalyzed coupling reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and synthetic chemistry, offering substantial benefits over conventional heating methods. patsnap.com The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, leading to higher throughput and energy efficiency. nih.gov These protocols frequently result in cleaner reactions with higher yields and simplified work-up procedures, which are key tenets of green chemistry. researchgate.net

In the context of pyrimidine chemistry, microwave assistance has been successfully employed for various transformations, including the synthesis of fused pyrimidine systems and the functionalization of the pyrimidine core. nih.govsemanticscholar.org For the synthesis of this compound, a plausible microwave-assisted approach involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine with morpholine. The high-energy, localized heating provided by microwaves can overcome the activation energy barrier for this transformation more efficiently than conventional refluxing.

While specific data for the direct microwave-assisted synthesis of the title compound is not extensively published, protocols for analogous structures provide a clear blueprint. For example, the synthesis of various N-alkylated imidazo[1,2-a]pyrimidinones and tetrahydropyrimidine (B8763341) derivatives has been effectively achieved under microwave irradiation. nih.govsemanticscholar.org These reactions demonstrate that poorly soluble reactants like aminopyrimidines can be effectively utilized, and reaction conditions can be optimized by varying the base, solvent, and microwave power. nih.gov

The table below outlines representative conditions for the microwave-assisted synthesis of pyrimidine derivatives, which could be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Microwave Conditions | Yield | Reference |

| 2-Halopyrimidine | Morpholine | DMF or Acetonitrile (B52724) | K₂CO₃ or DIPEA | 120-150 °C, 15-30 min | Good to Excellent | Postulated from nih.gov, frontiersin.org |

| 1,3,4-Oxadiazole based aldehyde | Substituted acetoacetanilide (B1666496) & N,N'-dimethyl urea | Ethanol | HCl | 3-5 min | 92% | semanticscholar.org |

| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bromomalononitrile | Ethanol | - | Not Specified | 17-23% increase over conventional | nih.gov |

| 2-Arylimidazo[1,2-a] pyrimidin-5(8H)-one | n-Propyl bromide | Acetonitrile | K₂CO₃ | 150 °C, 15 min | 98% | nih.gov |

This table presents both a postulated reaction and data from analogous syntheses to illustrate typical microwave-assisted protocols.

Catalytic Synthesis Employing Transition Metals (e.g., Palladium Catalysis)

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination stands out as a premier method for synthesizing aryl and heteroaryl amines from aryl halides or triflates. wikipedia.orglibretexts.org This reaction is characterized by its broad substrate scope, high functional group tolerance, and generally high yields, making it a cornerstone of modern synthetic chemistry. wikipedia.orgrsc.org

The synthesis of this compound is an ideal application for the Buchwald-Hartwig amination. The reaction involves the coupling of morpholine with a suitable 2-substituted pyrimidine, typically 2-chloropyrimidine or 2-bromopyrimidine. patsnap.com The catalytic cycle is driven by a palladium(0) species, which undergoes oxidative addition with the halopyrimidine. Subsequent steps involving the amine and a base lead to reductive elimination, yielding the desired 2-morpholinopyrimidine product and regenerating the palladium(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the ligand coordinated to the palladium center. Sterically hindered and electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle. wikipedia.org Ligands such as Xantphos, and various biaryl phosphines (e.g., XPhos, BrettPhos) have been developed to enhance catalyst activity and stability, allowing for the coupling of a wide range of substrates under milder conditions. libretexts.orgrsc.org

The table below summarizes typical conditions used in the palladium-catalyzed amination of aryl halides with morpholine, demonstrating the parameters applicable to the synthesis of this compound.

| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Conditions | Yield | Reference |

| 2-Chloro- or 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos or XPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 °C, 8-24 h | Good to Excellent | Postulated from rsc.org, researchgate.net, chemrxiv.org |

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C, 12 h | 60-88% | rsc.org |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC Complex | NaOtBu | Toluene | 110 °C | High | researchgate.net |

| 2-Chloropyridine Derivatives | Fluoroarenes | Pd(OAc)₂ / SPhos | K₂CO₃ | tAmylOH | 130 °C, 18 h | up to 99% | chemrxiv.org |

This table presents both a postulated reaction and data from analogous syntheses to illustrate typical palladium-catalyzed protocols.

Chemical Reactivity and Transformation Studies of 2 Pyrimidin 2 Yl Morpholine

Oxidation and Reduction Pathways of the Heterocyclic Rings

The oxidation and reduction of 2-(pyrimidin-2-yl)morpholine can selectively target either the pyrimidine (B1678525) or the morpholine (B109124) ring, depending on the reagents and reaction conditions.

The pyrimidine ring, due to its reduced aromaticity compared to benzene, is susceptible to reduction. researchgate.net Treatment with complex metal hydrides, such as sodium borohydride (B1222165), can reduce the C5-C6 double bond, leading to dihydropyrimidine (B8664642) derivatives. researchgate.netrsc.orgrsc.org The precise outcome and regioselectivity of the reduction can be influenced by the substituents present on the pyrimidine ring. rsc.org

Oxidation of the pyrimidine ring itself is less common, but substituted pyrimidines can undergo oxidative transformations. For instance, alkyl-substituted pyrimidines can be oxidized to their corresponding carboxylic acids or undergo ring oxidation to form diols and epoxides. researchgate.net

The morpholine moiety is more prone to oxidation. Metabolic studies involving cytochrome P450 enzymes have shown that the morpholine ring can be oxidized, which may lead to C-N bond cleavage and subsequent ring-opening to form intermediates like 2-(2-aminoethoxy) acetate. nih.gov Oxidative cleavage of the C-C bond in morpholine derivatives can also be achieved using visible light photocatalysis, offering a mild method for ring opening. google.com

Table 1: Summary of Oxidation and Reduction Reactions

| Ring System | Reaction Type | Reagents/Conditions | Products |

| Pyrimidine | Reduction | Sodium borohydride (NaBH₄) | Dihydropyrimidine derivatives |

| Pyrimidine | Oxidation | KMnO₄, dimethyldioxirane (B1199080) (on alkyl-substituted derivatives) | Carboxylic acids, diols, epoxides |

| Morpholine | Oxidation | Cytochrome P450 enzymes, Visible light/photocatalyst | Ring-opened products |

Nucleophilic and Electrophilic Reactivity of Pyrimidine and Morpholine Moieties

The electronic dichotomy between the two heterocyclic rings is central to the reactivity of this compound. The pyrimidine ring is electron-deficient, while the morpholine nitrogen possesses nucleophilic character.

Pyrimidine Moiety: The pyrimidine ring is characterized as a π-deficient heterocycle, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and generally resistant to electrophilic aromatic substitution. wikipedia.org The presence of two nitrogen atoms decreases the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. wikipedia.org In this compound, the C4 and C6 positions are the primary sites for nucleophilic attack.

The reactivity of the pyrimidine ring is significantly influenced by the nature of any leaving groups present. For example, 2-sulfonylpyrimidines are exceptionally reactive towards nucleophiles like thiols, highlighting the potential for activating the pyrimidine ring for covalent modification. nih.govacs.org In contrast, 2-chloro and 2-aminopyrimidines are less reactive but still serve as crucial precursors for synthesizing a wide array of derivatives through nucleophilic substitution. nih.govnih.govnih.gov Electrophilic substitution, which is less favorable, occurs at the C5 position, the most electron-rich carbon on the ring. wikipedia.org

Morpholine Moiety: The morpholine ring contains a secondary amine nitrogen which is basic and nucleophilic. wikipedia.org However, the ether oxygen atom has an electron-withdrawing effect, which reduces the basicity and nucleophilicity of the nitrogen compared to similar saturated amines like piperidine (B6355638). wikipedia.orgfrontiersin.org Despite this, the nitrogen atom readily participates in typical reactions of secondary amines. It can be alkylated, acylated, and can act as a nucleophile in substitution and condensation reactions. researchgate.netnih.gov For instance, it can react with electrophiles like alkyl halides or be used to generate enamines. wikipedia.org

Table 2: Reactivity of the Constituent Moieties

| Moiety | Position of Attack | Type of Reactivity | Common Reactions |

| Pyrimidine | C4, C6 | Nucleophilic | Nucleophilic aromatic substitution (SNAr) |

| Pyrimidine | C5 | Electrophilic | Nitration, Halogenation (less favorable) |

| Morpholine | Nitrogen atom | Nucleophilic/Basic | Alkylation, Acylation, Enamine formation |

Investigation of Ring-Opening and Rearrangement Reactions

Both the pyrimidine and morpholine rings can undergo ring-opening or rearrangement reactions under specific conditions, leading to significant structural transformations.

Morpholine Ring: As mentioned previously, the morpholine ring is susceptible to oxidative cleavage. Metabolic pathways involving cytochrome P450 can initiate hydroxylation followed by C-N bond cleavage, effectively opening the ring. nih.gov Photochemical methods using visible light have also been developed for the oxidative cleavage of the C-C bonds within the morpholine ring, yielding ring-opened products under mild conditions. google.com

Pyrimidine Ring: The pyrimidine ring can undergo several types of rearrangement reactions. One notable example is the Dimroth rearrangement, which is an isomerization of certain substituted pyrimidines. wikipedia.org More complex skeletal transformations have also been reported, such as the conversion of pyrimidines into pyridines, which involves a "two-atom swap". chinesechemsoc.org

Furthermore, related N-arylpyridinium salts, which share electronic features with protonated or quaternized pyrimidines, have been shown to undergo ring cleavage upon reaction with nucleophiles like hydroxide (B78521) or hydroxylamine. nih.govnih.gov This suggests that under certain conditions, the pyrimidine ring in this compound, particularly if activated by quaternization of a ring nitrogen, could be susceptible to similar ring-opening reactions.

General rearrangement reactions in organic chemistry, such as the Wagner-Meerwein or Pinacol rearrangements, are typically associated with carbocation intermediates and may not be directly applicable without specific functionalization to promote such pathways. berhamporegirlscollege.ac.inwiley-vch.deslideshare.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Pyrimidin 2 Yl Morpholine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.

1D NMR Techniques (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR techniques are fundamental in identifying the different types of protons and carbons within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of pyrimidine-morpholine hybrids provides characteristic signals for both the pyrimidine (B1678525) and morpholine (B109124) moieties. For a series of novel pyrimidine-morpholine hybrids, a singlet peak corresponding to the C5 proton of the pyrimidine ring was observed in the range of 5.07–5.18 ppm. nih.gov The protons on the morpholine ring typically appear as multiplets in the aliphatic region of the spectrum. For instance, in N-(2,4-dinitrophenyl)morpholine, the morpholine protons appear as multiplets at 2.64-3.09 ppm and 3.67-3.88 ppm. jraic.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. A key characteristic for pyrimidine-morpholine hybrids is the signal for the C5 carbon of the pyrimidine ring, which has been observed in the range of 90.04–90.95 ppm. nih.gov The carbon atoms of the morpholine ring typically resonate at higher field. For example, in N-methyl morpholine, the carbons adjacent to the oxygen and nitrogen atoms appear at 66.9 ppm and 55.4 ppm, respectively. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrimidine-Morpholine Analogues

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Pyrimidine C5-H | 5.07–5.18 (s) | 90.04–90.95 | nih.gov |

| Morpholine (aliphatic) | 2.64-3.88 (m) | 50.5, 66.9 | jraic.com |

| N-Methyl Morpholine | 2.28 (CH₂-N), 3.58 (CH₂-O) | 55.4 (C-N), 66.9 (C-O) | rsc.org |

Note: s = singlet, m = multiplet. Chemical shifts are dependent on the specific analogue and solvent used.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the morpholine and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connection between the pyrimidine and morpholine rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for analyzing its fragmentation patterns. This information helps to confirm the elemental composition and can provide clues about the molecule's structure.

For the related compound 2-(pyrimidin-4-yl)morpholine, the predicted monoisotopic mass is 165.09021 Da. mdpi.com HRMS can distinguish this from other compounds with the same nominal mass. The fragmentation patterns observed in the mass spectrum of pyrimidine-morpholine analogues typically involve cleavage of the morpholine ring and the bond connecting the two ring systems. While detailed fragmentation analysis for the title compound is not published, analysis of related structures provides insight into the expected fragmentation pathways. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a morpholine-containing compound will show characteristic C-H, C-O, and C-N stretching and bending vibrations.

The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are typically observed in the region of 2850-3000 cm⁻¹. researchgate.net The C-O-C stretching vibration of the ether linkage in the morpholine ring gives rise to a strong absorption band, usually in the range of 1070-1150 cm⁻¹. The C-N stretching vibration of the amine in the morpholine ring can be found in the 1250-1020 cm⁻¹ region. The pyrimidine ring will exhibit characteristic aromatic C-H and C=N stretching vibrations. ias.ac.in

Table 2: Typical IR Absorption Frequencies for Morpholine-Containing Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Methylene (CH₂) | Stretching | 2850-3000 | researchgate.net |

| Ether (C-O-C) | Stretching | 1070-1150 | researchgate.netnist.gov |

| Amine (C-N) | Stretching | 1020-1250 | nist.gov |

| Pyrimidine Ring | C=N/C=C Stretching | 1400-1600 | ias.ac.in |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing

While a crystal structure for 2-(Pyrimidin-2-yl)morpholine itself is not publicly available, studies on related morpholine-containing compounds provide valuable insights into the expected conformation. For example, the crystal structure of 1,2-dimorpholinoethane (B162056) shows that the morpholine rings adopt a chair conformation. mdpi.com This is the most stable conformation for a six-membered saturated ring, minimizing steric strain.

Co-crystal Structure Analysis with Biological Macromolecules (e.g., Tubulin) to Elucidate Binding Modes

The elucidation of the precise binding modes of this compound and its analogues at the molecular level has been significantly advanced by X-ray crystallography. These studies, which determine the three-dimensional structure of the compounds in complex with their biological target, tubulin, have been instrumental in understanding their mechanism of action and in guiding further structure-based drug design.

Research has consistently shown that these compounds target the colchicine-binding site on tubulin. aacrjournals.orgresearchgate.netnih.govnih.gov This site is a critical pocket located at the interface between the α and β-tubulin subunits of the tubulin heterodimer. aacrjournals.orgresearchgate.net By binding to this site, the ligands interfere with microtubule dynamics, a process essential for cell division, making them potent antimitotic agents. nih.govnih.gov

Co-crystal structure analysis of novel 4-(pyrimidin-2-yl)morpholines with tubulin reveals that they bind to the colchicine (B1669291) pocket. aacrjournals.orgresearchgate.net Key interactions have been identified between the inhibitor and several amino acid residues of β-tubulin, including Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241. aacrjournals.orgresearchgate.net A notable feature of this binding is the role of water molecules; two water molecules have been observed to mediate a link between the morpholine oxygen of the compound and the guanosine (B1672433) triphosphate (GTP) molecule bound to β-tubulin. aacrjournals.orgresearchgate.net

Analogues such as pyrimidine dihydroquinoxalinone derivatives also target the colchicine site. nih.govnih.gov High-resolution X-ray crystal structures of potent compounds from this series (e.g., 12e, 12j, and 12k) have confirmed their direct binding and detailed molecular interactions. nih.govnih.gov In these complexes, the pyrimidine and quinoxalinone moieties are observed to form hydrogen bonding interactions with the β and α subunits of tubulin, respectively. nih.gov Specifically, heteroatom substituents at the C2 position of the pyrimidine ring can establish important hydrogen bonds with residues β-V236 and β-Cys239 of tubulin. nih.gov The dihydroquinoxalinone portion of another analogue, compound 2a, forms a hydrogen bond with α-T179. google.com

Further crystallographic studies on different scaffolds, such as heterocyclic-fused pyrimidines, have also confirmed binding at the colchicine site for potent analogues like 4a, 4b, 6a, and 8b. nih.gov The analysis of a compound designated KXO-1 revealed a larger footprint at the binding site compared to colchicine, with its morpholine moiety extending towards the GTP molecule bound to the α-subunit, an interaction not commonly seen with other inhibitors at this site. nih.gov

The detailed findings from these co-crystal structure analyses are summarized in the table below, providing a structural basis for the activity of these compounds and offering insights for the optimization of future tubulin inhibitors. nih.gov

Table 1: Co-crystal Structure Data of this compound Analogues with Tubulin

| Analogue Series | Specific Compound(s) | PDB Code | Resolution (Å) | Key Binding Interactions / Observations |

|---|---|---|---|---|

| 4-(Pyrimidin-2-yl)morpholines | Not Specified | Not Specified | Not Specified | Binds to the colchicine pocket. Interacts with β-tubulin residues K352, M259, A316, L248, V238, Y202, and C241. Morpholine oxygen is linked to β-tubulin bound GTP via two water molecules. aacrjournals.orgresearchgate.net |

| Pyrimidine Dihydroquinoxalinones | 1e | Not Specified | Not Specified | Parent compound for which analogues were developed based on its co-crystal structure. nih.govnih.gov |

| Pyrimidine Dihydroquinoxalinones | 12e, 12j, 12k | Not Specified | High | Confirmed direct binding to the colchicine site, revealing detailed molecular interactions. nih.govnih.gov |

| Pyrimidine Dihydroquinoxalinones | 2a | Not Specified | 2.6 | Binds to the colchicine site. Dihydroquinoxalinone moiety forms a hydrogen bond with α-T179. google.com |

| Pyrimidine Dihydroquinoxalinones | 5j | Not Specified | 2.9 | Binds to the colchicine site. google.com |

| Pyrimidine Dihydroquinoxalinones | 5m | Not Specified | 2.7 | Binds to the colchicine site. google.com |

| Pyrimidine Dihydroquinoxalinones | 5t | Not Specified | 2.9 | Binds to the colchicine site. google.com |

| Heterocyclic-fused Pyrimidines | 4a, 4b, 6a, 8b | Not Specified | High | Confirmed direct binding to the colchicine site. nih.gov |

| Dihydroquinoxalinone Analogue | KXO-1 | 6KNZ | Not Specified | Occupies a large footprint in the colchicine site. Morpholine moiety extends to the GTP molecule bound to the α-subunit. nih.gov |

Computational and Theoretical Investigations of 2 Pyrimidin 2 Yl Morpholine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including electronic structure, molecular orbitals, and conformational stability.

Electronic Structure and Molecular Orbital Analysis

DFT analysis has been utilized to understand the electronic properties of pyrimidine-morpholine hybrids. For instance, in a study of novel pyrimidine-morpholine hybrids, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were analyzed for compounds designated as 2g and 2h. nih.gov In compound 2g, the HOMO was found to be delocalized over the morpholine (B109124), pyrimidine (B1678525), and a portion of a trifluorophenyl ring, while the LUMO was delocalized across the entire molecule. nih.gov For compound 2h, the HOMO was distributed over the morpholine and pyrimidine rings, with the LUMO located on the nitrophenyl group. nih.gov This analysis of frontier molecular orbitals is crucial for understanding the reactivity and electronic transitions within these molecules.

Conformational Analysis and Energetics

DFT calculations at the B3LYP/6-31+G** level of theory have been employed to compare the stability of different pyrimidine-morpholine derivatives. nih.govresearchgate.net These studies concluded that certain derivatives, such as compound 2g, are both thermodynamically and kinetically more stable than others, like compound 2h. nih.govresearchgate.net Such computational analyses are vital for identifying the most stable conformations of these molecules, which is a key determinant of their interaction with biological targets.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (such as a small molecule) interacts with a receptor (such as a protein). These methods are instrumental in identifying potential binding sites and estimating the strength of the ligand-receptor interaction.

Ligand-Target Interaction Modeling for Binding Site Identification

Molecular docking studies have been instrumental in elucidating the binding modes of 2-(pyrimidin-2-yl)morpholine derivatives with various biological targets. For example, in studies targeting thymidylate synthase, a key enzyme in cancer therapy, docking simulations showed that a pyrimidine-morpholine derivative (compound 2g) established strong interactions within the active site of the receptor (PDB ID: 1hvy). nih.gov The morpholine ring connected to the pyrimidine was observed to be situated within the binding pocket, forming key interactions with amino acid residues such as Asn 226 and His 196. nih.gov Similarly, docking simulations of other derivatives with α2A-adrenoceptors have been performed to understand their interactions at a molecular level. nih.gov

Prediction of Binding Affinities and Stability of Ligand-Receptor Complexes

The prediction of binding affinity is a critical aspect of in silico drug design. Molecular docking studies have been used to estimate the binding energies of pyrimidine-morpholine derivatives. For instance, the binding energy for a particularly potent derivative (compound 2g) was calculated to be -8.6 kcal/mol, which was significantly higher than the standard drug 5-Fluorouracil (-5.2 kcal/mol). nih.gov In contrast, another derivative (compound 2h) exhibited a lower binding energy of -7.6 kcal/mol. nih.gov Furthermore, molecular dynamics simulations have been employed to confirm the stability of the protein-ligand complexes formed by these compounds, providing further confidence in the predicted binding modes and affinities. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In silico ADME prediction is a crucial step in the early stages of drug discovery to assess the drug-like properties of candidate compounds. These computational models predict the absorption, distribution, metabolism, and excretion characteristics of molecules, helping to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions

Computational chemistry offers powerful tools for understanding the three-dimensional arrangement of molecules in a crystal lattice. Among these, Hirshfeld surface analysis has emerged as a crucial method for the qualitative and quantitative examination of intermolecular interactions. nih.govrsc.org This technique partitions the crystal space into regions based on the electron distribution of the molecule, providing a visual and statistical summary of how molecules interact with their neighbors. nih.gov The analysis generates a unique Hirshfeld surface for a molecule within a crystal, which can be color-mapped to highlight different properties. A key visualization is the dnorm surface, which identifies regions of close intermolecular contact. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation. nih.govresearchgate.net

While a specific crystallographic study and corresponding Hirshfeld surface analysis for this compound is not present in the reviewed literature, a detailed predictive analysis of its intermolecular interactions can be constructed by examining studies on its constituent pyrimidine and morpholine moieties.

The morpholine ring is characterized by the presence of an oxygen atom and a secondary amine (in the parent morpholine) or tertiary amine (in this derivative), along with several C-H bonds. Studies on morpholine-containing crystal structures consistently reveal that H···H contacts make up the most significant portion of the Hirshfeld surface, often accounting for over 70% of all interactions. mdpi.comnih.gov This indicates the prevalence of van der Waals forces in the crystal packing. A crucial secondary interaction is the O···H contact, which represents the formation of hydrogen bonds where the morpholine oxygen atom acts as a hydrogen bond acceptor. mdpi.comnih.gov In 1,2-dimorpholinoethane (B162056), for instance, O···H contacts account for 16.8% of the surface area. mdpi.com Similarly, N···H interactions, though typically less frequent than O···H contacts, also contribute to the stability of the crystal lattice. mdpi.com

The pyrimidine ring, with its two nitrogen atoms, is a potent hydrogen bond acceptor. Hirshfeld analyses of various pyrimidine derivatives show a complex interplay of interactions. researchgate.net As with morpholine derivatives, H···H contacts are a major contributor, typically ranging from 35% to over 50% of the total surface area. nih.govnih.govnih.gov A defining feature for pyrimidines is the significant contribution of N···H/H···N contacts, which can range from 12% to over 40% and are indicative of strong N–H···N or C–H···N hydrogen bonds that often dictate the supramolecular assembly. nih.govnih.govnih.goviucr.org Furthermore, C···H/H···C contacts consistently represent a substantial portion of the interactions, often between 9% and 27%, highlighting the importance of weaker C-H···π interactions. nih.govnih.goviucr.org In derivatives containing oxygen atoms, O···H interactions also become prominent. nih.govtandfonline.com

For the compound this compound, a combination of these interaction patterns is expected. The crystal packing would likely be dominated by a network of hydrogen bonds and van der Waals forces. The primary hydrogen bond acceptors are the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring. These would interact with hydrogen atoms from the C-H bonds of neighboring molecules.

Based on analyses of analogous structures, a predictive breakdown of the intermolecular contacts for this compound is presented below.

Table 1: Predicted Intermolecular Contact Contributions for this compound via Hirshfeld Surface Analysis

This table is a predictive model based on data from analogous pyrimidine and morpholine structures.

| Intermolecular Contact | Predicted Contribution (%) | Description of Interaction |

| H···H | 40 - 55% | Represents non-specific van der Waals forces between hydrogen atoms on the molecular periphery. Expected to be the most significant contributor. nih.govnih.gov |

| N···H / H···N | 15 - 30% | Primarily C–H···N hydrogen bonds where the pyrimidine nitrogen atoms act as acceptors. Crucial for directional packing. nih.govnih.govnih.gov |

| O···H / H···O | 10 - 20% | C–H···O hydrogen bonds involving the morpholine oxygen atom as an acceptor. A significant directional force. mdpi.comnih.gov |

| C···H / H···C | 10 - 20% | Weaker interactions, including potential C-H···π contacts with the pyrimidine ring, contributing to overall packing efficiency. nih.govnih.gov |

| C···C, C···N, N···O | < 5% | Minor contributions from contacts between heavier atoms, including potential π-π stacking of pyrimidine rings. nih.govtandfonline.com |

Biological and Pre Clinical Pharmacological Research on 2 Pyrimidin 2 Yl Morpholine Derivatives in Vitro and in Vivo Non Human Models

Enzyme Inhibition Studies

Derivatives of 2-(pyrimidin-2-yl)morpholine have demonstrated significant inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents. The following subsections provide a detailed overview of this research.

Kinase Inhibition (e.g., PI3K, mTOR, GSK-3β, EGFR, PLK4, CDK4/6)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for drug development. Several this compound derivatives have been identified as potent inhibitors of PI3K and mTOR.

One such derivative, GNE-477, emerged from the optimization of pictilisib (B1683980). By replacing the indazole moiety of pictilisib with a 2-aminopyrimidine (B69317) group, researchers developed a compound that not only maintained potent PI3Kα inhibition but also effectively targeted mTOR. nih.gov GNE-477 has shown superior pharmacokinetic properties and a lower clearance rate in vivo compared to its predecessors. nih.gov In studies using renal cell carcinoma (RCC) models, GNE-477 was found to prevent the phosphorylation of key downstream effectors of both mTORC1 and mTORC2, indicating a comprehensive blockade of the mTOR signaling pathway. nih.gov

Another notable dual PI3K/mTOR inhibitor is Apitolisib (GDC-0980), which also uses pictilisib as a structural template with a 2-aminopyrimidine substitution for the indazole ring. nih.gov This modification resulted in a potent and selective inhibitor of class I PI3K and mTOR. nih.gov The morpholine (B109124) group in these derivatives is often crucial for maintaining high inhibitory activity against PI3Kα. nih.gov

The thieno[3,2-d]pyrimidine (B1254671) core, which is structurally analogous to purine (B94841), is a common feature in many kinase inhibitors. Derivatives incorporating this scaffold, such as 4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, have been investigated for their kinase inhibitory potential. The morpholine substituent in these compounds often enhances solubility and binding affinity within the ATP-binding pocket of kinases.

Further research has explored the combination of PI3K/mTOR inhibitors with other targeted therapies. For instance, the dual PI3K/mTOR inhibitor BEZ235 has been shown to synergize with BCL-2 antagonists like ABT-263 in diffuse large B cell lymphoma (DLBCL) models. oncotarget.com This synergy is often attributed to the mTORC1-mediated downregulation of the anti-apoptotic protein MCL-1. oncotarget.com

Table 1: Selected this compound Derivatives as Kinase Inhibitors

| Compound | Target(s) | Key Findings |

|---|---|---|

| GNE-477 | PI3K/mTOR | Dual inhibitor with improved pharmacokinetics; effective in renal cell carcinoma models. nih.gov |

| Apitolisib (GDC-0980) | PI3K/mTOR | Potent and selective class I PI3K/mTOR inhibitor. nih.gov |

| BEZ235 | PI3K/mTOR | Synergizes with BCL-2 inhibitors in DLBCL models. oncotarget.com |

Phosphodiesterase (PDE) Inhibition (e.g., PDE7)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isozymes is a validated therapeutic strategy for a range of diseases. A series of pyrimidine-based compounds have been identified as potent inhibitors of PDE7. nih.gov

Research into these pyrimidine (B1678525) derivatives has elucidated their structure-activity relationships and selectivity against other PDE family members. nih.gov While these compounds demonstrated effects on T-cell proliferation, it remains to be conclusively determined if this activity is directly mediated by PDE7 inhibition. nih.gov PDE7 inhibitors are being explored for their potential in treating inflammatory and neurodegenerative diseases. nih.gov For example, the PDE7 inhibitor S14, a quinazoline (B50416) derivative, has shown neuroprotective effects in cellular and animal models of Parkinson's disease. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govwikipedia.org NAEs are involved in the regulation of various physiological processes, including food intake, inflammation, and pain perception. nih.gov

NAPE-PLD is a zinc metallohydrolase that catalyzes the conversion of N-acyl-phosphatidylethanolamines (NAPEs) into NAEs. nih.govuniprot.org The lack of potent and selective inhibitors has historically hindered the study of this enzyme's role in pathophysiology. However, recent screening efforts have identified several small-molecule inhibitors. Among these, symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol (B75329) have emerged as potent inhibitors of NAPE-PLD, with IC50 values in the low micromolar range. nih.gov These compounds have demonstrated selectivity for NAPE-PLD over other lipases and have been effective in cellular assays. nih.govnih.gov While not direct derivatives of this compound, the discovery of these inhibitors has advanced the understanding of NAPE-PLD and provides a basis for the design of new chemical probes.

Other Enzyme Systems (e.g., Thymidylate Synthase, iNOS, COX-2, Xanthine (B1682287) Oxidase)

The versatility of the pyrimidine scaffold has led to its investigation in the context of other enzyme systems. For instance, certain pyrimidine derivatives have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Compounds L1 and L2, in one study, demonstrated high selectivity for COX-2 over COX-1 and exhibited dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, indicating their anti-inflammatory potential. nih.gov

In the realm of purine metabolism, xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. researchgate.net While many of these compounds showed only moderate to poor inhibition, some exhibited activity comparable to the standard drug allopurinol. researchgate.net

Additionally, some thieno[3,2-d]pyrimidine derivatives, such as 4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), key mediators of inflammation. This suggests potential applications in treating inflammatory conditions.

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, this compound derivatives have been investigated for their ability to bind to and modulate the function of other critical cellular proteins.

Tubulin Colchicine-Binding Site Interactions and Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, motility, and intracellular transport. researchgate.net Their critical role in mitosis makes them a prime target for anticancer drugs. Small molecules that interfere with microtubule dynamics can arrest cells in mitosis and induce apoptosis. The colchicine-binding site on β-tubulin is a particularly attractive target for the development of such agents. nih.gov

A novel series of substituted 4-(pyrimidin-2-yl)morpholines has been identified as potent inhibitors of microtubule polymerization, with some compounds exhibiting EC50 values in the nanomolar range. researchgate.net These compounds were developed through a systematic structure-activity relationship (SAR) study that optimized for biological activity and drug-like properties. researchgate.net

X-ray crystallography studies have confirmed that these 4-(pyrimidin-2-yl)morpholine (B1338770) derivatives bind to the colchicine (B1669291) pocket located at the interface of the α- and β-tubulin subunits. researchgate.net This binding prevents the tubulin dimers from polymerizing into microtubules, leading to a disruption of the microtubule network. aopwiki.org The interaction is primarily hydrophobic, involving key residues within the binding pocket. nih.gov

A significant advantage of these compounds is their ability to circumvent multidrug resistance mechanisms. They have been shown to be poor substrates for the P-gp efflux pump, allowing them to effectively induce mitotic arrest and cell death even in colchicine-resistant cell lines. researchgate.net The cellular effects of these compounds include the phosphorylation of Histone H3, nuclear DNA condensation, and cell cycle arrest in the G2/M phase, all of which are hallmarks of microtubule-disrupting agents. researchgate.net

Serotonin (B10506) Receptor (e.g., 5-HT2A) and Dopamine (B1211576) Receptor (e.g., D2, D3) Interactions

Research into this compound derivatives has revealed their potential to interact with key neurotransmitter receptors, specifically serotonin and dopamine receptors, which are crucial targets in the treatment of various central nervous system (CNS) disorders.

One area of investigation has focused on the development of multi-receptor ligands for antipsychotic applications. Atypical antipsychotics often exhibit a dual blockade of serotonin 5-HT2A and dopamine D2 receptors, with a higher affinity for the former, a characteristic believed to contribute to their improved side-effect profile compared to classical antipsychotics that primarily act as D2 antagonists.

In the pursuit of novel antipsychotic agents, researchers have synthesized and evaluated a series of compounds incorporating the pyrimidine-morpholine scaffold. For instance, a series of N-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide derivatives were synthesized and tested for their binding affinities to various receptors. While the direct this compound was not the primary focus, the study highlights the significance of the pyrimidin-2-yl moiety in receptor binding. For example, replacing a phenyl ring with a pyrimidin-2-yl group in one series of compounds maintained moderate activity at the D2 receptor.

Another study exploring the structure-activity relationships of piperazine (B1678402) derivatives for antipsychotic potential also provides insights into the role of the pyrimidine ring. The introduction of a 5-chloro atom on a pyridine (B92270) ring, a bioisostere of pyrimidine, led to a significant shift in binding affinity from 5-HT1A to 5-HT2A receptors. This suggests that substitutions on the heterocyclic ring can modulate receptor selectivity.

While specific binding data for this compound itself is not extensively detailed in the provided context, the broader research on related structures underscores the importance of the pyrimidine moiety in achieving desired interactions with serotonin and dopamine receptors. The development of compounds with a favorable 5-HT2A/D2 affinity ratio is a key strategy in modern antipsychotic drug discovery, aiming to mitigate extrapyramidal side effects.

Sigma Receptor (σ1R, σ2R) Binding Profile

Sigma receptors, classified into σ1 and σ2 subtypes, have emerged as promising biological targets for the development of therapeutics for a range of conditions, including neurological disorders and cancer. The this compound scaffold has been incorporated into molecules designed to interact with these receptors.

The σ1 receptor is a unique transmembrane protein that acts as a molecular chaperone in the endoplasmic reticulum and is implicated in various cellular processes. The σ2 receptor, on the other hand, is overexpressed in proliferating tumor cells, making it an attractive target for anticancer agents.

Research into novel sigma receptor ligands has led to the synthesis of various compounds containing the pyrimidine nucleus. For instance, a series of pyrimidine derivatives were evaluated for their anti-neuropathic pain activity, with a focus on their affinity for σ1 and σ2 receptors. These studies have demonstrated that it is possible to design ligands with high affinity and selectivity for either the σ1 or σ2 subtype.

While specific binding data for the parent compound this compound is not explicitly provided in the search results, the inclusion of the pyrimidine ring in potent sigma receptor ligands highlights its role as a key structural element. For example, in a series of pyridine-based compounds, which are structurally related to pyrimidines, high affinity for the σ1 receptor was achieved, with some compounds showing selectivity over the σ2 subtype.

The exploration of the structure-activity relationships of sigma receptor ligands has revealed that the nature of the heterocyclic core, such as pyrimidine, is crucial for activity. The development of ligands with specific binding profiles for σ1 and σ2 receptors is an active area of research, with the potential to yield novel therapeutic agents for a variety of diseases.

Cellular Mechanism of Action Studies (In Vitro)

Cell Proliferation Inhibition and Cytotoxicity Assessment in Cancer Cell Lines

A significant body of research has focused on the antiproliferative and cytotoxic effects of this compound derivatives in various cancer cell lines. These studies consistently demonstrate the potential of this chemical scaffold in the development of novel anticancer agents.

A series of novel pyrimidine-morpholine hybrids were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cancer cell lines using the MTT assay. The results indicated that all synthesized derivatives possessed appropriate cytotoxic potential, with IC50 values ranging from 5.12 to 117.04 μM. Notably, compound 2g , which features a trifluoromethyl (CF3) substitution at the para position of a phenyl ring, was identified as the most potent derivative, with IC50 values of 5.10 ± 2.12 μM and 19.60 ± 1.13 μM against SW480 and MCF-7 cell lines, respectively. The cytotoxic activity of these derivatives was generally higher in the SW480 cell line compared to the MCF-7 cell line. Structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring, such as fluorine, bromine, and nitrile, enhanced the cytotoxic effect, while electron-donating groups tended to decrease activity.

In another study, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold were synthesized and their in vitro cytotoxicity was evaluated against four human cancer cell lines: A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver). The majority of these compounds exhibited moderate to excellent cytotoxicity. Compound 8d emerged as the most promising, displaying excellent cytotoxicity against all four cell lines with IC50 values ranging from 6.02 to 10.27 μM.

Furthermore, a series of morpholine-substituted quinazoline derivatives were synthesized and assessed for their cytotoxic potential against A549, MCF-7, and SHSY-5Y (neuroblastoma) cancer cell lines. Compounds AK-3 and AK-10 demonstrated significant cytotoxic activity against all three cell lines. Specifically, AK-3 showed IC50 values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cells, respectively.

The antiproliferative activity of these compounds is often linked to their ability to inhibit key cellular pathways. For example, some 4-morpholine-quinazoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cancer cell growth and proliferation.

Pre-clinical Efficacy Studies (In Vivo Non-Human Models)

In vivo studies using animal models are crucial for validating the therapeutic potential of new chemical entities before they can be considered for human trials. Derivatives of this compound have been assessed in various non-human models to determine their efficacy against several pathological conditions.

Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and various cytokines. aacrjournals.orgresearchgate.net In vivo validation of these properties is frequently conducted using models like the carrageenan-induced paw edema test in rodents, which simulates acute inflammation. researchgate.netnih.gov

Several pyrimidine derivatives have demonstrated significant anti-inflammatory activity in such models. For instance, a series of pyrimidin-2-thione derivatives exhibited potent anti-inflammatory effects, with activity ranging from 61% to 86% inhibition in the rat paw edema assay, which was comparable or superior to the standard drug ibuprofen (B1674241) (69%). aacrjournals.org Similarly, certain benzyl (B1604629) pyrimidine analogs were found to be potent inhibitors of the COX-2 enzyme in in vivo experiments. aacrjournals.org The mechanism often involves the suppression of prostaglandin (B15479496) E2 (PGE2) generation by inhibiting COX-1 and COX-2 enzymes. aacrjournals.org While these studies establish the in vivo anti-inflammatory potential of the broader pyrimidine class, specific data on this compound derivatives in these models details their promise. For example, morpholinopyrimidine derivatives like V4 and V8 have been shown to dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2, key mediators in the inflammatory response. nih.gov

Anti-cancer Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised animals, are a gold standard in pre-clinical oncology research for evaluating the in vivo efficacy of anti-cancer compounds. researchgate.net The morpholinopyrimidine scaffold is a core component of numerous inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently overactivated in many cancers. aacrjournals.orgnih.gov

Multiple morpholinopyrimidine derivatives have shown significant tumor growth inhibition in various xenograft models. For example, CUDC-907 (Fimepinostat) , a dual inhibitor of PI3K and histone deacetylase (HDAC) featuring a morpholinopyrimidine core, has demonstrated potent anti-cancer activity. It has shown efficacy in a diffuse large B-cell lymphoma xenograft model (SU-DHL4) and a KRAS-mutant non-small cell lung cancer (NSCLC) model (A549). aacrjournals.org Another compound, AZD6738 , which is a selective ATR kinase inhibitor, also incorporates a morpholinopyrimidine structure and has been tested in a LoVo colorectal cancer xenograft model. acs.org

Further studies have highlighted additional derivatives. Compound 26 , a dual PI3K/mTOR inhibitor, exhibited superior efficacy in an HT-29 colorectal carcinoma xenograft model compared to the reference compound BKM120. nih.gov The table below summarizes the in vivo anti-cancer efficacy of selected morpholinopyrimidine derivatives in various xenograft models.

Table 1: Anti-cancer Efficacy of this compound Derivatives in Xenograft Models

| Compound Name/Class | Target(s) | Xenograft Model | Cancer Type | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| CUDC-907 (Fimepinostat) | PI3K, HDAC | A549 | Non-Small Cell Lung Cancer | Causes tumor stasis. | aacrjournals.org |

| CUDC-907 (Fimepinostat) | PI3K, HDAC | SU-DHL4 | Diffuse Large B-cell Lymphoma | Strongly inhibits tumor growth. | aacrjournals.org |

| Compound 26 | PI3K, mTOR | HT-29 | Colorectal Carcinoma | Showed significant tumor growth inhibitory efficacy. | nih.gov |

| AZD6738 | ATR Kinase | LoVo | Colorectal Cancer | Correlated plasma concentration with tumor growth inhibition. | acs.org |

| GNE-477 | PI3K/mTOR | RCC1 | Renal Cell Carcinoma | More effective than comparator drug in inhibiting xenograft growth. | nih.gov |

| Samotolisib | PI3K/mTOR | Multiple Models | Various Cancers | Inhibited tumor growth to a similar degree with once or twice daily dosing. | nih.gov |

Anti-fibrotic Activity in Organ Models

Fibrosis is a pathological process of excessive scarring and tissue hardening. Pre-clinical research on anti-fibrotic agents often involves in vivo models where fibrosis is induced in specific organs, such as the lung or liver. nih.gov Derivatives of 2-(pyridin-2-yl) pyrimidine, a closely related structure, have shown notable anti-fibrotic potential in such models. nih.govprimescholars.com

In a mouse model of isoproterenol-induced cardiac damage, a 1,4-diazepine derivative demonstrated a significant decrease in cardiac fibrosis. nih.gov More directly related, in a bleomycin-induced lung fibrosis model in rats, novel quinoline/pyrimido-diazepine derivatives 4b and 4c exhibited promising anti-fibrotic activity. nih.gov These compounds led to a significant attenuation of pro-inflammatory cytokines and key fibrotic genes like Transforming growth factor-beta 1 (TGF-β1) and Fibroblast growth factor (FGF) in lung tissues. nih.gov

While much of the initial screening is done in vitro on cell lines like immortalized rat hepatic stellate cells (HSC-T6) to model liver fibrosis, these results pave the way for in vivo validation. primescholars.comnih.gov In these in vitro studies, compounds 12m and 12q were found to have superior anti-fibrotic activities compared to the approved drug Pirfenidone, effectively inhibiting the expression of collagen. primescholars.comnih.gov

Table 2: Anti-fibrotic Activity of Pyrimidine Derivatives in Non-Human Models

| Compound Name | Model System | Target Organ/Cell | Key Findings | Citation(s) |

|---|---|---|---|---|

| Compounds 4b, 4c | Bleomycin-induced fibrosis (in vivo rat model) | Lung | Attenuated pro-inflammatory cytokines; Reduced gene expression of TGF-β1 and FGF. | nih.gov |

| Compound I (1,4-diazepine) | Isoproterenol-induced cardiac damage (in vivo mouse model) | Heart | Statistically significant decrease in cardiac fibrosis. | nih.gov |

| Compound 12m | Immortalized rat hepatic stellate cells (HSC-T6) | Liver (in vitro) | IC50 value of 45.69 μM; Effectively inhibited collagen expression. | primescholars.comnih.gov |

| Compound 12q | Immortalized rat hepatic stellate cells (HSC-T6) | Liver (in vitro) | IC50 value of 45.81 μM; Effectively inhibited collagen expression. | primescholars.comnih.gov |

Neuroprotective Effects in Pre-clinical Disease Models

The development of drugs for central nervous system (CNS) disorders is particularly challenging due to the blood-brain barrier. nih.govacs.org The morpholine ring is often incorporated into CNS drug candidates to improve properties like brain permeability. nih.govacs.org Pre-clinical animal models of neurodegenerative diseases like Alzheimer's, Parkinson's, and stroke are used to test for neuroprotective effects. nih.govprimescholars.comnih.gov

Direct in vivo evidence for this class comes from a study on pyrimidine-4-H1-OHa derivatives in a rat model of cerebral ischemia, created by occluding the middle cerebral artery. nih.gov In this stroke model, derivatives containing a conjugated double bond and a substituted phenol (B47542) in their side chain helped restore the activity of mitochondrial respiratory chain complexes in the brain, suggesting a metabolic neuroprotective mechanism. nih.gov

Furthermore, the mechanisms of action of some morpholinopyrimidine derivatives strongly suggest neuroprotective potential. For instance, CUDC-907 , as an HDAC inhibitor, belongs to a class of drugs known to have promising activity in animal models of Alzheimer's, Parkinson's, and Huntington's disease. primescholars.comprimescholars.com Additionally, pyrimidine-morpholine hybrids have been identified as potent inhibitors of cholinesterases, a key therapeutic strategy in Alzheimer's disease, with compound 5h emerging as a lead candidate in in vitro and in silico studies. nih.gov The demonstrated ability of some morpholine-containing compounds to cross the blood-brain barrier and achieve favorable brain-to-plasma ratios in animal models further supports their potential for treating neurological disorders. nih.govacs.orgnih.gov

Metabolic Stability and Pharmacokinetic Profiling (In Vitro and Pre-clinical In Vivo)

Understanding how a compound is metabolized is critical for its development as a drug. In vitro assays using liver fractions are a primary tool for this assessment.

Metabolic Stability in Liver Microsomes and Hepatocytes (Human and Animal)

Liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes, are widely used to assess the metabolic stability of new compounds. mdpi.com A compound that is metabolized too quickly will have a short duration of action, while one that is too stable might accumulate to toxic levels.

Studies on pyrimidine-based compounds have utilized this system to predict their in vivo behavior. For example, a study on a 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivative (Compound 1) in human liver microsomes found a metabolic turnover of 44% after a 15-minute incubation. nih.gov Its structural analogues showed different stability, with turnover rates of 24% and 30%, highlighting how small structural changes can significantly impact metabolic rate. nih.gov

In another study, a 2-pyrimidinyl-piperazinyl-alkyl derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 4b) was shown to have good metabolic stability in a mouse liver microsome system, especially when compared to the rapidly metabolized drug buspirone. acs.org This stability is a favorable characteristic for a potential drug candidate.

Table 3: Metabolic Stability of Pyrimidine Derivatives in Liver Microsomes

| Compound Name/Class | Microsome Source | Incubation Time | Metabolic Turnover | Citation(s) |

|---|---|---|---|---|

| Compound 1 (thiazolo[3,2-a]pyrimidin-5-one derivative) | Human Liver | 15 min | 44% | nih.gov |

| Compound 2 (analogue of Compound 1) | Human Liver | 15 min | 24% | nih.gov |

| Compound 3 (analogue of Compound 1) | Human Liver | 15 min | 30% | nih.gov |

| Compound 4b (imidazo[2,1-f]purine-2,4-dione derivative) | Mouse Liver | Not specified | Stable (in contrast to buspirone) | acs.org |

P-glycoprotein (P-gp) Efflux Pump Substrate Assessment

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a well-characterized efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of many drugs by limiting their absorption and distribution. nih.gov This transmembrane protein actively transports a wide variety of structurally diverse compounds out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.gov Consequently, the assessment of whether a new chemical entity is a substrate of P-gp is a critical step in the preclinical evaluation of drug candidates.

In the context of this compound derivatives, research has been conducted to determine their interaction with the P-gp efflux pump. A study involving a series of novel pyrimidine-morpholine hybrids investigated their potential as P-gp substrates. nih.gov The assessment was part of a broader investigation into their antiproliferative activities.

The study revealed that out of eight synthesized pyrimidine-morpholine derivatives (2a-2h), the majority were susceptible to P-gp-mediated efflux. nih.gov However, two compounds, 2a (3-methyl-6-morpholino-1-benzylpyrimidine-2,4(1H,3H)-dione) and 2e (1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione), were found to be unaffected by P-gp inhibition, suggesting they are not significant substrates of this efflux pump. nih.gov

This finding is significant as compounds that are not P-gp substrates are more likely to achieve and maintain effective intracellular concentrations, potentially overcoming a common mechanism of drug resistance in cancer cells. The differential interaction of these derivatives with P-gp highlights the influence of substitutions on the benzyl ring on their recognition by the transporter.

The following table summarizes the findings of the P-gp substrate assessment for the synthesized this compound derivatives.

| Compound ID | Substitution on Benzyl Ring | Affected by P-gp Inhibition |

| 2a | None | No |

| 2b | 4-Bromo | Yes |

| 2c | 4-Cyano | Yes |

| 2d | 4-Methoxy | Yes |

| 2e | 4-Fluoro | No |

| 2f | 4-(Trifluoromethyl) | Yes |

| 2g | 4-(Trifluoromethyl) | Yes |

| 2h | 4-Nitro | Yes |

Data sourced from a study on novel pyrimidine-morpholine hybrids. nih.gov

This differential susceptibility to P-gp efflux among closely related analogues underscores the importance of specific structural features in determining whether a compound will be transported by P-gp. The observation that compounds 2a and 2e are not substrates, while other derivatives with different para-substituents are, provides valuable structure-activity relationship (SAR) information for the design of future this compound-based therapeutic agents with improved cellular accumulation and efficacy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modifications of the Pyrimidine (B1678525) Ring to Optimize Activity and Selectivity

The pyrimidine ring is a critical component of the 2-(pyrimidin-2-yl)morpholine scaffold, and its modification has been a key strategy in optimizing the biological activity of these compounds. nih.govgsconlinepress.comjuniperpublishers.comhumanjournals.com The position and nature of substituents on the pyrimidine ring can significantly impact the molecule's potency and selectivity. nih.gov

In the pursuit of potent anticancer agents, researchers have synthesized various pyrimidine-morpholine hybrids. nih.govfrontiersin.orgnih.gov For instance, a series of novel pyrimidine-morpholine hybrids (2a-2h) were designed and evaluated for their cytotoxic effects against MCF-7 and SW480 cancer cell lines. nih.govfrontiersin.orgnih.gov The results highlighted that substitutions at the para position of a phenyl ring attached to the pyrimidine core were particularly influential. nih.gov

Specifically, the introduction of an electron-withdrawing trifluoromethyl (CF3) group at the para position (compound 2g) resulted in the most potent cytotoxic effect. nih.gov Other electron-withdrawing groups like fluorine, bromine, and nitrile at the same position also enhanced the cytotoxic activity. nih.gov Conversely, the presence of an electron-donating methyl group (compound 2d) led to a deterioration in activity compared to the unsubstituted derivative. nih.gov Furthermore, a large nitro group (NO2) at the para position caused a notable decline in activity, suggesting that both electronic effects and steric bulk play a crucial role. nih.gov Moving an electron-negative group from the para to the meta position, as in the case of a chloro substituent, also resulted in decreased activity. nih.gov

Another study focused on developing cholinesterase inhibitors for Alzheimer's disease by introducing structural diversity to the pyrimidine core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This approach allowed for the coupling of various boronic acids, demonstrating high functional group tolerance. nih.gov A compound bearing a meta-tolyl substituent at the 2-position of the pyrimidine ring emerged as a lead candidate with significantly stronger inhibitory potency against acetylcholinesterase (AChE) compared to the standard drug neostigmine. nih.gov

Systematic modifications have also been explored to reduce metabolism by aldehyde oxidase (AO), which can rapidly metabolize the imidazo[1,2-a]pyrimidine (B1208166) moiety. nih.gov Strategies such as altering the heterocycle or blocking the reactive site have proven effective in mitigating this metabolic pathway. nih.gov

These findings underscore the importance of the pyrimidine ring as a versatile platform for structural modifications to fine-tune the biological activity and selectivity of this compound derivatives.

Table 1: Antiproliferative Properties of Pyrimidine-Morpholine Compounds (2a-2h)

| Entry | R | IC50 ± SD (µM) - MCF-7 | IC50 ± SD (µM) - SW480 |

|---|---|---|---|

| 2a | H | 33.15 ± 8.90 | 16.90 ± 0.28 |

| 2b | 3-Cl | 77.75 ± 3.18 | 117.05 ± 0.64 |

| 2c | 4-CN | 25.21 ± 0.85 | 15.72 ± 0.28 |

| 2d | 4-Me | >200 | >200 |

| 2e | 4-F | 62.90 ± 5.51 | 15.05 ± 0.49 |

| 2f | 4-Br | 28.65 ± 2.19 | 16.31 ± 1.56 |

| 2g | 4-CF3 | 19.62 ± 1.13 | 5.10 ± 2.12 |

| 2h | 4-NO2 | >200 | >200 |

| Cisplatin | — | 3.21 ± 0.27 | 16.10 ± 1.10 |

| 5-FU | — | 1.30 ± 0.56 | 4.90 ± 0.83 |

Systematic Chemical Modifications of the Morpholine (B109124) Ring to Optimize Activity and Selectivity

The morpholine ring is a key structural feature in many biologically active compounds, valued for its ability to improve pharmacokinetic and metabolic profiles. nih.govresearchgate.net In the context of this compound derivatives, modifications to the morpholine ring have been explored to enhance therapeutic potential.

The morpholine moiety can be a target for in vivo oxidation, which can affect the metabolic stability of a drug. nih.gov Research has shown that replacing a standard morpholine ring with a bridged morpholine can lead to dramatic improvements in selectivity for certain biological targets. researchgate.net For example, in a series of pyrazolopyrimidine inhibitors, this substitution resulted in analogues with subnanomolar mTOR inhibitory activity and up to 26,000-fold selectivity versus PI3Kα. researchgate.net This enhanced selectivity is attributed to the ability of the bridged morpholine to access a deeper pocket in the mTOR active site. researchgate.net

Furthermore, the introduction of chirality into the morpholine ring can lead to enantiomers with distinct potency and selectivity profiles. researchgate.net This highlights the importance of stereochemistry in the design of morpholine-containing compounds. The introduction of an ethylene-bridged morpholine motif at the C4 position of a pyrimidine core has also been shown to enhance inhibitor selectivity, regardless of the substituent at the C6 position. researchgate.net

In other studies, replacing the morpholine ring with other cyclic amines has been investigated. For instance, in a series of pyrimidine-4-carboxamides, substitution of the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, and a 3,3-difluoropiperidine (B1349930) even increased potency two-fold. acs.org Replacing the morpholine with a dimethylamine (B145610) also led to a two-fold increase in activity, suggesting that the polarity of the morpholine might be suboptimal in some cases. acs.org Among several small alkylamines tested, pyrrolidine (B122466) was found to be the most effective, with an almost four-fold increase in potency. acs.org

The capacity of the morpholine ring to form hydrogen bonds through its oxygen atom and engage in hydrophobic interactions due to the electron-deficient nature of its ring are also significant characteristics that contribute to its biological activity. researchgate.net These properties, combined with the potential for diverse substitutions, make the morpholine ring a valuable component for chemical modification in the development of new drugs.

Impact of Substituent Electronic and Steric Properties on Biological Activity and Physicochemical Profiles